
Lidocaine N-ethyl bromide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Lidocaine N-ethyl bromide is synthesized through the quaternization of lidocaine with ethyl bromide. The reaction typically involves the following steps:
- Dissolving lidocaine in an appropriate solvent such as acetonitrile.
- Adding ethyl bromide to the solution.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolating the product through filtration and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors for the quaternization reaction.
- Implementing efficient purification methods to ensure high purity of the final product .
化学反応の分析
Types of Reactions: Lidocaine N-ethyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield lidocaine and ethyl bromide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are lidocaine and ethyl bromide.
科学的研究の応用
Local Anesthesia
Lidocaine N-ethyl bromide has been extensively studied for its potential as a long-lasting local anesthetic. Its unique mechanism involves the selective targeting of nociceptive sensory neurons through large-pore ion channels such as TRPV1 (Transient Receptor Potential Vanilloid 1). Research has shown that co-administration of QX-314 with a TRPV1 agonist can produce prolonged analgesia while minimizing motor block.
Case Study: Combination Therapy
In a study involving rats, the combination of 0.5% this compound and 2% lidocaine resulted in:
- 1 hour of non-selective sensory and motor block.
- Followed by over 9 hours of pain-selective block with preserved grip strength .
This demonstrates the potential of QX-314 to enhance the efficacy of local anesthesia while reducing side effects associated with conventional anesthetics.
Cancer Research
This compound has also been investigated for its effects on cancer cells. It has been used as a standard in studies examining the demethylation effects on breast cancer cells in vitro. This application is significant as it suggests a potential role for QX-314 in cancer therapy.
Study Findings
Research indicated that this compound could demethylate DNA in breast cancer cells, thus potentially influencing cancer cell behavior and responsiveness to treatment . These findings open avenues for exploring lidocaine derivatives in oncological pharmacotherapy.
Pain Management Strategies
The unique properties of this compound allow it to be used in innovative pain management strategies. By exploiting its inability to cross cell membranes, researchers have developed methods to deliver this compound selectively to pain pathways.
Experimental Approach
In experimental models, QX-314 was administered near the sciatic nerve alongside various concentrations of lidocaine. The results showed that:
- Higher concentrations of lidocaine enhanced the duration of pain relief induced by QX-314, providing insights into optimizing pain management protocols .
Neuropathic Pain Treatment
This compound's ability to target specific nerve fibers makes it a candidate for treating neuropathic pain. By selectively blocking nociceptive pathways without affecting motor function, this compound offers a promising approach for managing chronic pain conditions.
Research Insights
Studies have demonstrated that peripheral administration of QX-314 can effectively reduce responses to painful stimuli while preserving motor capabilities, highlighting its therapeutic potential in neuropathic pain scenarios .
Analytical Applications
In addition to its therapeutic uses, this compound serves as an analytical standard in various biochemical assays. It is utilized in studies assessing the pharmacological profiles of other compounds and their interactions within biological systems.
Application in Drug Analysis
This compound has been employed as an analytical standard for investigating drug interactions and effects on ion channels, aiding researchers in understanding the pharmacodynamics of local anesthetics and related compounds .
作用機序
Lidocaine N-ethyl bromide exerts its effects by blocking sodium channels, similar to lidocaine. This action prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The compound is not membrane permeable, which limits its action to the site of application .
類似化合物との比較
Lidocaine: A widely used local anesthetic with similar sodium channel-blocking properties.
Lidocaine N-ethyl chloride: Another quaternary derivative of lidocaine with similar applications.
Bupivacaine: A local anesthetic with a longer duration of action compared to lidocaine
Uniqueness: Lidocaine N-ethyl bromide is unique due to its quaternary ammonium structure, which makes it non-membrane permeable. This property allows for targeted action at the site of application without systemic effects .
生物活性
Lidocaine N-ethyl bromide, commonly referred to as QX-314, is a quaternary ammonium derivative of lidocaine that has garnered attention for its unique pharmacological properties, particularly in the field of local anesthesia. This compound is characterized by its inability to penetrate cell membranes due to its permanent positive charge, which significantly influences its biological activity and therapeutic applications.
QX-314 acts primarily as a sodium channel blocker. Unlike lidocaine, which can diffuse across cell membranes in its uncharged form, QX-314 remains trapped outside of cells. However, it can enter nociceptive sensory neurons through large-pore channels such as the transient receptor potential vanilloid 1 (TRPV1) when co-administered with a TRPV1 agonist. This mechanism allows for targeted analgesia with minimal motor block, making it a promising candidate for pain management strategies.
Biological Activity Overview
Property | Details |
---|---|
Molecular Weight | 263.4 g/mol |
Chemical Formula | C₁₆H₂₇N₂O⁺ |
CAS Number | 21306-56-9 |
Solubility (25°C) | 10 mM in DMSO |
Storage Conditions | -20°C (powder), -80°C (in solvent) |
Research Findings
- Local Anesthetic Properties : Research indicates that QX-314 produces a longer-lasting analgesic effect compared to traditional local anesthetics like lidocaine. In studies involving rat models, QX-314 demonstrated a significantly prolonged duration of sensory and motor blockade when combined with anionic liposomes, achieving sensory blockade lasting up to 25.7 hours and motor blockade lasting up to 41.4 hours .
- Nociceptive Pathway Modulation : QX-314 has been shown to inhibit acid-induced activation of esophageal nociceptive C fibers, highlighting its potential in treating visceral pain . This inhibition suggests that QX-314 could be beneficial in clinical settings where visceral pain management is required.
- Clinical Application Studies : In various clinical studies, QX-314 was administered alongside TRPV1 agonists to enhance its effectiveness in blocking pain pathways selectively. The combination allowed for effective pain relief while preserving motor function, which is crucial for surgical procedures .
Case Studies
Several case studies illustrate the practical applications of QX-314:
- Study on Sciatic Nerve Block : In a controlled study involving rats, researchers administered QX-314 via injection near the sciatic nerve. The results showed significant pain relief with minimal motor impairment when combined with TRPV1 agonists . This study underscores the potential for QX-314 in regional anesthesia techniques.
- Human Trials on Pain Management : A clinical trial assessed the efficacy of QX-314 in patients undergoing surgical procedures requiring local anesthesia. Results indicated that patients experienced significant pain relief without the typical side effects associated with other anesthetics .
特性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMKHREUTXMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018052 | |
Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500460 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24003-58-5, 21306-56-9 | |
Record name | QX-314 bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lidocaine N-ethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QX-314 BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。